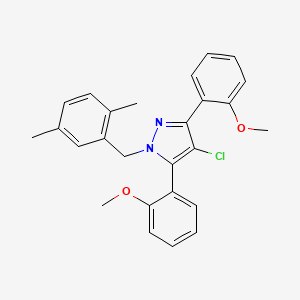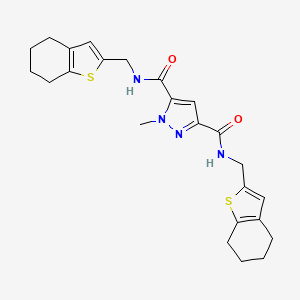
1-methyl-N,N'-bis(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, featuring a pyrazole core and benzothiophene moieties, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. Common steps may include:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of the benzothiophene groups via alkylation or acylation reactions.
- Final coupling reactions to attach the benzothiophene moieties to the pyrazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: can be compared to other pyrazole derivatives and benzothiophene-containing compounds.
Pyrazole Derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Benzothiophene Compounds: Often explored for their potential in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 1-METHYL-N~3~,N~5~-BIS(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its combination of a pyrazole core with benzothiophene moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H28N4O2S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-bis(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C24H28N4O2S2/c1-28-20(24(30)26-14-18-11-16-7-3-5-9-22(16)32-18)12-19(27-28)23(29)25-13-17-10-15-6-2-4-8-21(15)31-17/h10-12H,2-9,13-14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
VJRFXLLMFYVBDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC3=C(S2)CCCC3)C(=O)NCC4=CC5=C(S4)CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyethyl)-7-(3-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915929.png)
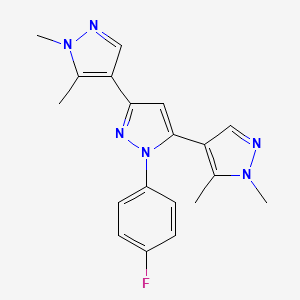
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915946.png)
![7-(4-bromophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915947.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10915949.png)
![N-(2-fluoro-5-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915951.png)
![N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915959.png)
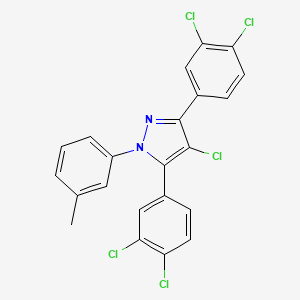
![[6-(4-hydroxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10915976.png)
![ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10915978.png)
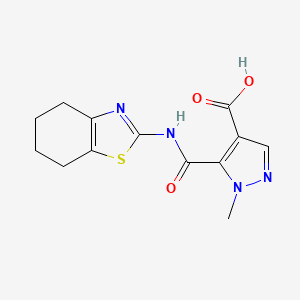
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10915987.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915996.png)
